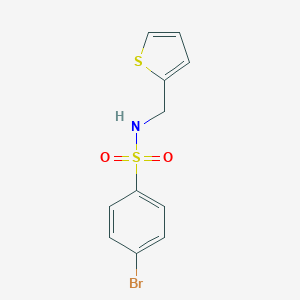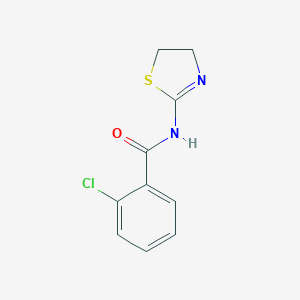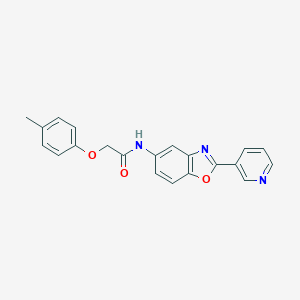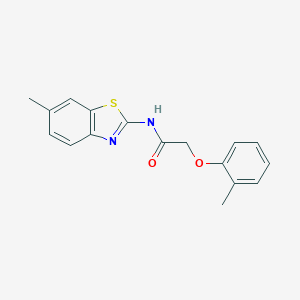
N-(2,5-dichlorophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-4-methylbenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, fever, and inflammation in conditions such as arthritis, gout, and menstrual cramps.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting COX enzymes, N-(2,5-dichlorophenyl)-4-methylbenzamide reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. It can also cause gastrointestinal side effects such as stomach ulcers and bleeding, as well as liver and kidney damage. These effects are dose-dependent and can be minimized by using the drug at the lowest effective dose for the shortest possible duration.
実験室実験の利点と制限
Diclofenac has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It also has a well-established mechanism of action, which makes it a useful tool for studying pain and inflammation. However, its effects can be variable depending on the experimental conditions, and its side effects can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2,5-dichlorophenyl)-4-methylbenzamide. One area of interest is the development of new formulations that can reduce the risk of gastrointestinal side effects. Another area of interest is the exploration of N-(2,5-dichlorophenyl)-4-methylbenzamide's potential in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,5-dichlorophenyl)-4-methylbenzamide and its effects on various physiological systems.
合成法
Diclofenac can be synthesized through a multistep process involving the reaction of 2,5-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylaminophenol to form the amide product, which is then purified through recrystallization. The purity of the product can be confirmed through techniques such as melting point determination and spectroscopic analysis.
科学的研究の応用
Diclofenac has been extensively studied for its therapeutic potential in various conditions. It has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been used in the treatment of acute and chronic pain, as well as postoperative pain.
特性
製品名 |
N-(2,5-dichlorophenyl)-4-methylbenzamide |
|---|---|
分子式 |
C14H11Cl2NO |
分子量 |
280.1 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18) |
InChIキー |
BBEJXZYKRDZKCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)

![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![2,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B239788.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)
